Americium;iron
Description
Americium (Am), a synthetic transuranic actinide, exhibits primarily +3 and +4 oxidation states in compounds, with the +3 state being dominant in aqueous environments . Iron (Fe), a transition metal, forms oxides, hydroxides, and oxyhydroxides (e.g., goethite, hematite) that interact strongly with actinides in environmental and industrial contexts . For instance, Am(III) sorbs onto iron oxides via surface complexation, influenced by pH, redox conditions, and competing ions .
Properties
CAS No. |
59330-36-8 |
|---|---|
Molecular Formula |
AmFe2 |
Molecular Weight |
354.75 g/mol |
IUPAC Name |
americium;iron |
InChI |
InChI=1S/Am.2Fe |
InChI Key |
ZPWGSUCTKWSRIB-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Am] |
Origin of Product |
United States |
Preparation Methods
Experimental Procedures and pH Dependence
In aqueous systems, americium-iron colloidal complexes form via hydrolysis and sorption processes. A seminal study by Journal of Nuclear Science and Technology demonstrated that americium (²⁴¹Am) at concentrations of 2×10⁻⁹–2×10⁻⁸ M in distilled water (containing 5×10⁻⁸ M residual iron) forms colloidal particles when pH is adjusted to neutral or slightly basic conditions. Ultrafiltration through 0.025–0.45 μm Millipore filters revealed that over 99.7% of americium remained in the filtrate, confirming colloidal stability. At pH 7, americium colloids exhibited hydrodynamic diameters of 10–50 nm, closely matching iron colloids under identical conditions.
Table 1: Colloidal Preparation Conditions and Outcomes
High-Temperature Liquid Ball Milling
Synthesis of Intermetallic Phases
The patent CN1189276C outlines a mechanochemical method for producing americium-iron intermetallics using liquid ball milling at 200–1,400°C. In this process, molten americium (melting point: 1,176°C) reacts with iron abrading balls (6–30:1 ball-to-powder ratio) under inert atmospheres. After 6–120 hours of milling at 50–110 rpm, the reaction yields Am-Fe intermetallic powders with crystallite sizes below 100 nm.
Table 2: Ball Milling Parameters for Am-Fe Synthesis
| Parameter | Range/Detail | Source |
|---|---|---|
| Temperature | 200–1,400°C | |
| Milling time | 6–120 hours | |
| Ball material | Iron (99.9% purity) | |
| Particle size output | <100 nm | |
| Atmosphere | Argon or vacuum |
Thermodynamic and Kinetic Considerations
Hydride-dehydride (H/dH) pretreatment of americium feedstock, as described in INL studies, enhances reactivity by increasing surface area. Thermodynamic simulations using HSC Chemistry 9.9.2.3 predict favorable ΔG values (-450 kJ/mol at 1,000°C) for AmFe₂ formation. The exothermic reaction:
$$ \text{Am} + 2\text{Fe} \rightarrow \text{AmFe}_2 \quad \Delta H = -220\ \text{kJ/mol} $$
proceeds efficiently above 800°C, with diffusion-controlled kinetics accelerated by mechanical alloying.
Comparative Analysis of Preparation Methods
Colloidal vs. Solid-State Synthesis
- Colloidal co-precipitation : Ideal for aqueous-phase studies (e.g., environmental migration simulations). Limited to amorphous or poorly crystalline phases.
- Ball milling : Produces crystalline intermetallics (e.g., AmFe₂, Am₃Fe) with controlled stoichiometry. Requires high-energy inputs and inert handling.
Challenges and Optimization
Chemical Reactions Analysis
Colloidal Interactions in Aqueous Solutions
In near-neutral aqueous environments, americium forms colloidal particles that interact with iron colloids. Key findings include:
-
Co-precipitation : Americium colloids (10⁻⁹ M) associate with iron colloids (10⁻⁷ M), forming mixed aggregates. Particle-size distributions show that Am colloids grow over time when Fe is present, reaching equilibrium after ~1 month at pH 7 .
-
pH Dependence :
pH Am Colloid Stability Fe Colloid Interaction 3.5 Low stability, minor sorption on vessel walls Weak association with Fe 7.0 High stability, strong sorption on vessel walls Am colloids mimic Fe colloid distributions -
Ultrafiltration Studies : At pH 7, >60% of Am colloids exceed 0.45 µm in size when Fe is present, compared to <20% in Fe-free solutions .
Sorption Mechanisms
Americium sorbs onto iron oxides and hydroxides via surface complexation and electrostatic interactions:
-
Iron Oxide Substrates : Am³⁺ binds strongly to Fe(OH)₃ surfaces, with sorption capacities increasing at higher pH. The reaction follows:
-
Sorption Efficiency :
Substrate pH % Am Sorbed Fe(OH)₃ 4 45% Fe(OH)₃ 7 92% Data indicate pseudo-colloid formation dominates at neutral pH .
Redox Reactions
Americium’s multiple oxidation states (+3 to +6) enable redox interactions with iron:
-
Oxidation by Fe³⁺ : In acidic solutions, Am³⁺ is oxidized to Am⁴⁺ by Fe³⁺:
This reaction is limited by the instability of Am⁴⁺ in aqueous media .
-
Reduction by Fe⁰ : Metallic iron reduces AmO₂⁺ (V) to Am³⁺:
Solid-State Reactions
Americium reacts with iron in alloy systems under high-temperature conditions:
-
Intermetallic Phases : Am-Fe alloys form cubic structures at >800°C, with composition-dependent lattice parameters:
Alloy Composition Lattice Parameter (Å) Crystal System AmFe₂ 7.12 ± 0.03 Cubic AmFe₅ 4.89 ± 0.02 Tetragonal These phases exhibit ferromagnetic ordering due to 5f-3d electron interactions .
Environmental Implications
Scientific Research Applications
Americium;iron compounds have several scientific research applications:
Chemistry: Used in the study of transuranic elements and their chemical properties.
Biology: Research on the biological effects of americium exposure and its potential use in radiotherapy.
Industry: Used in smoke detectors and as a neutron source in various industrial applications.
Mechanism of Action
The mechanism of action of americium;iron compounds involves the interaction of americium’s radioactive properties with its environment. Americium emits alpha particles, which can ionize surrounding molecules and generate heat. This property is utilized in smoke detectors and neutron sources. The molecular targets and pathways involved include the ionization of air molecules and the generation of free radicals.
Comparison with Similar Compounds
Table 1. Sorption Affinity of Transuranic Elements on Iron Oxides
| Element | Oxidation State | Sorption Order (Kd values) | Key Mechanism |
|---|---|---|---|
| Pu | IV | 1 (Strongest) | Inner-sphere complex |
| Am | III | 2 | Outer-sphere complex |
| Np | V | 3 (Weakest) | Weak surface adsorption |
Source: Adapted from Routson et al. (1977) and Bondietti et al. (as cited in ).
Table 2. Comparison of Iron-Based Media Performance
| Contaminant | Media Type | Removal Efficiency | Key Factor |
|---|---|---|---|
| As(V) | E33 (FeOOH) | >90% | pH-dependent sorption |
| V(V) | E33 (FeOOH) | 70–85% | Synergy with As(III) |
| Am(III) | Goethite (α-FeOOH) | ~60% (estimated) | Competing organic ligands |
Research Findings and Discussion
- Environmental Behavior: Americium’s mobility is moderated by its affinity for iron oxides, but its environmental chemistry is less understood compared to Pu or As due to analytical challenges and low concentrations .
- E33 media, optimized for As/V removal, may require modification for Am(III) .
- Knowledge Gaps: Field studies on Am-Fe interactions are sparse, and computational models predicting Am(III) speciation in iron-rich systems are needed .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
